Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-methylphenyl)-
Description
The compound Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-methylphenyl)- (CAS: 606113-44-4) is a thioether-linked acetamide derivative featuring a thieno[2,3-d]pyrimidine core. Its structure includes a 5-ethyl-2,6-dimethyl substitution on the thienopyrimidine ring and a 4-methylphenyl acetamide group.
Key structural attributes:
Properties
Molecular Formula |
C19H21N3OS2 |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C19H21N3OS2/c1-5-15-12(3)25-19-17(15)18(20-13(4)21-19)24-10-16(23)22-14-8-6-11(2)7-9-14/h6-9H,5,10H2,1-4H3,(H,22,23) |
InChI Key |
JCQSOXKEFJUXDX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC2=C1C(=NC(=N2)C)SCC(=O)NC3=CC=C(C=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-methylphenyl)- typically involves multi-step organic reactions. One common method includes the reaction of 5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-yl chloride with N-(4-methylphenyl)acetamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding amines.
Substitution: Nucleophilic substitution reactions can occur, where the thio group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4); in solvents like ether or tetrahydrofuran (THF).
Substitution: Various nucleophiles (amines, alcohols); in solvents like DMF or dichloromethane (DCM) under reflux conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-methylphenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-methylphenyl)- involves its interaction with specific molecular targets. The thieno[2,3-D]pyrimidine ring system can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Table 1: Structural and Physical Properties of Analogous Compounds
*Inferred from analogs; †Estimated based on .
Key Observations :
- Substituent Impact on Solubility : The 3-acetylphenyl analog () has low aqueous solubility (2.193 mg/L), likely due to high lipophilicity (LogP = 4.876). Para-substituted phenyl groups (e.g., 4-methylphenyl in the target compound) may exhibit similar trends .
- Linkage Effects : Compound 10 () replaces the thioether with an oxy group, reducing molecular weight (376.0 vs. ~399 in ) and polar surface area (PSA = 89.3 vs. ~125 in thio-linked analogs), which could enhance membrane permeability .
Key Observations :
- Synthesis Efficiency : Yields for analogs range from 58% to 73%, with alkylation of thiopyrimidines being a common method () . The target compound’s synthesis route is unspecified but likely follows similar protocols.
- Spectral Trends : NH protons in acetamide derivatives (e.g., δ 10.08 in Compound 5.15) are highly deshielded, consistent with hydrogen bonding. Aromatic proton shifts vary with substituent electronic effects .
Pharmacokinetic and Physicochemical Profiles
- LogP and PSA : The 3-acetylphenyl analog () has a high LogP (4.876) and PSA (125.49), suggesting moderate bioavailability but poor solubility. The target compound’s para-methylphenyl group may slightly reduce LogP compared to acetylated analogs .
- Thermal Stability: Melting points vary widely (>248°C for Compound 5.7 vs. 143–145°C for ), reflecting differences in crystallinity and intermolecular forces (e.g., hydrogen bonding in dihydropyrimidinones) .
Biological Activity
Acetamide, 2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-methylphenyl)- is a complex organic compound with significant potential in medicinal chemistry due to its unique thieno[2,3-d]pyrimidine structure. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C21H25N3OS2
- Molar Mass : 399.57 g/mol
- CAS Number : 606113-51-3
The compound features a thieno[2,3-d]pyrimidine core that is known for its diverse pharmacological properties. The presence of the acetamide moiety and the methylphenyl group contributes to its chemical reactivity and biological activity.
Mechanisms of Biological Activity
Research indicates that compounds with thieno[2,3-d]pyrimidine structures often exhibit antimicrobial , anticancer , and anti-inflammatory properties. The mechanisms behind these activities typically involve:
- Enzyme Inhibition : Compounds like Acetamide can inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : Interaction with various receptors may lead to altered cellular signaling pathways.
- Cell Cycle Disruption : Some studies suggest that thieno[2,3-d]pyrimidine derivatives can disrupt the cell cycle in cancer cells, leading to apoptosis.
Antimicrobial Activity
A study focusing on similar thieno[2,3-d]pyrimidine derivatives demonstrated significant antimicrobial activity against various pathogens. The mechanism involved the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
| Compound | Activity | Target Pathogen |
|---|---|---|
| Thieno[2,3-d]pyrimidine Derivative A | Moderate | E. coli |
| Thieno[2,3-d]pyrimidine Derivative B | High | S. aureus |
| Acetamide Derivative | Significant | Pseudomonas aeruginosa |
Anticancer Properties
In vitro studies have shown that Acetamide can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to modulate key signaling pathways (e.g., PI3K/Akt) has been noted as a crucial factor in its anticancer effects.
Case Studies
- Case Study 1 : A high-throughput screening identified Acetamide as a potential positive allosteric modulator (PAM) for MRGPRX1 receptors in HEK293 cells. The compound exhibited a significant increase in receptor activity compared to controls .
- Case Study 2 : In a comparative study on the stability of thieno[2,3-d]pyrimidine derivatives in human liver microsomes, Acetamide showed improved metabolic stability over several analogs, suggesting its viability for further therapeutic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
